Benzalpinacolone
Overview
Description
Benzalpinacolone is an organic compound known for its unique structure and reactivity. It is a derivative of pinacolone, featuring a phenyl group attached to the carbonyl carbon. This compound is of significant interest in organic chemistry due to its applications in various synthetic processes and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzalpinacolone can be synthesized through the reaction of benzaldehyde with pinacolone in the presence of aqueous-alcoholic alkalies. The procedure involves mixing pinacolone, benzaldehyde, alcohol, water, and sodium hydroxide solution, followed by vigorous agitation for about 24 to 32 hours. The reaction mixture is then extracted with benzene, washed, and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and precise temperature control to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: Benzalpinacolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to pinacol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiosemicarbazide can react with this compound under mild conditions to form various derivatives.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Pinacol derivatives.
Substitution: N-thiobenzoyl-thiosemicarbazide.
Scientific Research Applications
Benzalpinacolone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of benzalpinacolone involves its reactivity as an acylating agent. It undergoes addition-elimination reactions with nucleophiles, forming tetrahedral adducts and expelling trityl anion moieties. This mechanism is facilitated by intramolecular hydrogen bonding and anchimeric assistance, leading to the formation of stable products .
Comparison with Similar Compounds
Pinacolone: A precursor to benzalpinacolone, used in similar synthetic applications.
Benzopinacolone: Another derivative of pinacolone, known for its use in polymer synthesis and as a radical initiator.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its role in forming stable adducts through addition-elimination mechanisms. Its applications in medicinal chemistry and polymer synthesis further distinguish it from other similar compounds .
Properties
IUPAC Name |
(E)-4,4-dimethyl-1-phenylpent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFHIZDYJXYXOJ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29569-91-3, 538-44-3 | |
Record name | NSC311448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzalpinacolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-1-phenylpent-1-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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